molecular formula C12H18N2O4 B1429373 Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate CAS No. 952417-63-9

Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

Cat. No. B1429373
CAS RN: 952417-63-9
M. Wt: 254.28 g/mol
InChI Key: SNPMOXPMDVCCEM-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate, or TBAP, is an organic compound used in scientific research and laboratory experiments. TBAP is a derivative of pyrrole and has a wide range of applications in biological and medicinal research. TBAP has been used in a variety of biochemical and physiological experiments to understand the molecular mechanisms of action and the effects of various drugs and compounds on the body.

Scientific Research Applications

Synthesis of Peptide-Based Compounds

This compound is used as a building block in the synthesis of peptide-based compounds. Its protected amino group allows for selective reactions, making it a valuable reagent in the creation of complex peptides .

Medicinal Chemistry

In medicinal chemistry, it serves as an intermediate for the development of pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a common protecting group that can be removed under mild acidic conditions, which is beneficial in multi-step drug synthesis .

Material Science

The compound’s unique structure makes it suitable for the modification of surfaces in material science. It can be used to introduce amino functionalities onto various substrates, which can then be further reacted to create tailored materials .

Bioconjugation

Bioconjugation techniques often utilize this compound to link peptides to other biomolecules or surfaces. Its reactive carboxylate group can form stable amide bonds, essential for bioconjugation applications .

Dipeptide Synthesis

It has been applied in the synthesis of dipeptides using ionic liquids. The Boc-protected amino acid ionic liquids derived from this compound have shown to enhance amide bond formation, yielding dipeptides in satisfactory yields .

Antimicrobial Peptides (AMPs)

The development of AMPs to combat antibacterial resistance is a growing field. This compound can be used to synthesize AMPs with unique modes of action, potentially leading to new therapeutic agents .

Chemical Synthesis

As a versatile reagent, it is employed in various chemical synthesis processes. Its ability to participate in different types of chemical reactions makes it a staple in synthetic organic chemistry laboratories .

Research and Development

In R&D, this compound is used to explore new synthetic pathways and reactions. Its stability and reactivity are advantageous for testing new synthetic methods and developing novel compounds .

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups .

Mode of Action

The mode of action of Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is likely related to its Boc group. The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The boc group is known to play a pivotal role in the synthesis of multifunctional targets, particularly in the context of amino functions .

Result of Action

The removal of the boc group can enable the amino group to participate in subsequent reactions, potentially leading to various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C . This suggests that factors such as temperature and humidity could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-5-17-10(15)9-8(6-7-13-9)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPMOXPMDVCCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153610
Record name Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

CAS RN

952417-63-9
Record name Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952417-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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